6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXIWDNFHCLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Conditions
-
2-Aminopyridine Derivative : 2-Amino-5-chloropyridine serves as the primary substrate to preinstall the chlorine atom at position 6.
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Aldehyde Component : 4-Iodobenzaldehyde introduces the iodophenyl group at position 2 through cyclocondensation.
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Catalytic System : Copper(II) acetate or iodine catalyzes the reaction in solvents like dimethylformamide (DMF) or ethanol under reflux (80–100°C).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine group on the aldehyde carbonyl, followed by cyclization and aromatization. The iodine atom in 4-iodobenzaldehyde enhances electrophilicity, facilitating nucleophilic substitution at the ortho position of the pyridine ring.
Regioselective Chlorination at Position 6
Chlorination at position 6 is achieved either through pre-functionalization of the 2-aminopyridine precursor or post-cyclization halogenation.
Pre-Functionalization Strategy
Using 2-amino-5-chloropyridine as the starting material ensures direct incorporation of chlorine at position 6 during cyclocondensation. This method avoids competing reactions at other positions, yielding >85% purity in the intermediate.
Post-Cyclization Halogenation
For substrates lacking pre-installed chlorine, electrophilic chlorination agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) are employed.
Optimized Protocol :
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Catalyst : Ferric chloride (FeCl₃, 0.1 equiv) directs chlorination to position 6 via σ-complex intermediacy.
Table 1: Chlorination Efficiency Comparison
| Method | Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Pre-functionalization | – | – | DMF | 85 |
| Post-cyclization | TCCA | FeCl₃ | DCM | 75 |
The introduction of the carbaldehyde group at position 3 is accomplished via the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and DMF to generate the formylating agent.
Reaction Protocol
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Reagent Preparation : POCl₃ (3 equiv) is added dropwise to DMF (2 equiv) at 0°C to form the Vilsmeier reagent.
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Substrate Treatment : The chlorinated intermediate is dissolved in chloroform and reacted with the Vilsmeier reagent at 80°C for 8–12 hours.
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Workup : The mixture is quenched with ice water, and the aldehyde product is extracted with dichloromethane.
Critical Parameters :
-
Temperature Control : Exceeding 80°C promotes over-oxidation to carboxylic acids.
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Solvent Choice : Chloroform minimizes side reactions compared to polar aprotic solvents.
Yield : 65–70% after silica gel chromatography.
Alternative Synthetic Routes and Methodological Variations
One-Pot Tandem Synthesis
A streamlined approach combines cyclocondensation, chlorination, and formylation in a single reactor:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation and formylation steps, enhancing reaction efficiency by 20% compared to conventional heating.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Green Chemistry Innovations
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF to reduce toxicity.
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Catalyst Recycling : Magnetic Fe₃O₄ nanoparticles functionalized with Lewis acids enable five reuse cycles without activity loss.
Table 2: Industrial Method Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 70% | 85% |
| Solvent Consumption | 500 L/kg | 200 L/kg |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Antitubercular Activity :
- This compound has been studied for its efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that structural modifications can enhance its effectiveness against these strains. For example, derivatives have shown significant bacterial load reductions in animal models .
- Anticancer Properties :
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various microbial strains. Its structural characteristics suggest potential effectiveness as an antimicrobial agent, with modifications leading to enhanced bioactivity against resistant strains.
Material Science Applications
This compound is being explored for its potential use in developing new materials with specific electronic and optical properties. The unique halogenation pattern contributes to its reactivity, making it a valuable building block for synthesizing complex heterocyclic compounds.
Antitubercular Activity
A study involving imidazo[1,2-a]pyridine derivatives demonstrated that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis. Structural modifications led to enhanced efficacy against drug-resistant strains, indicating a promising avenue for further research in tuberculosis treatment.
Anticancer Studies
In vitro experiments on various cancer cell lines revealed that certain derivatives of imidazo[1,2-a]pyridine were effective in reducing tumor growth. The mechanisms involved were linked to the inhibition of key signaling pathways that regulate cell proliferation and survival.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Iodine vs. However, iodine’s larger size may reduce metabolic stability compared to lighter halogens .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Schiff base formation) .
Functional Group Variations
Modifications to the carbaldehyde group significantly alter reactivity and applications:
Key Observations :
- Aldehyde Reactivity : The carbaldehyde group enables condensation reactions (e.g., with amines to form Schiff bases) or Claisen-Schmidt reactions to synthesize chalcones .
- Biological Activity : Conversion to acetamide or carboxamide derivatives (e.g., telacebec) enhances bioavailability and target specificity, as seen in antitubercular agents .
Biological Activity
Overview
6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmaceutical research. The presence of halogen atoms, specifically chlorine and iodine, enhances its reactivity and potential for various applications.
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized for their activity against various pathogens, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds interact with specific biological targets, leading to significant antimicrobial effects.
Mode of Action
Research indicates that these compounds may disrupt critical biochemical pathways in bacteria, thereby inhibiting their growth. For instance, one analogue, Q203, demonstrated a remarkable reduction in bacterial load in an acute TB mouse model, achieving reductions of 90%, 99%, and 999% after four weeks of treatment.
Pharmacokinetics
The pharmacokinetic profiles of imidazo[1,2-a]pyridine analogues are favorable for therapeutic application. For example, Q203 exhibited compatibility with once-daily dosing regimens due to its absorption and distribution characteristics.
Antimicrobial Properties
This compound has shown promising activity against various microbial strains. Its structural characteristics suggest potential effectiveness as an antimicrobial agent. Studies have indicated that modifications in the molecular structure can enhance its bioactivity against resistant strains.
Anticancer Activity
The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation but show promise for future therapeutic applications.
Case Studies
- Antitubercular Activity : In a study involving several imidazo[1,2-a]pyridine derivatives, compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis. The results indicated that structural modifications could lead to enhanced efficacy against drug-resistant strains .
- Anticancer Studies : A series of experiments conducted on cancer cell lines demonstrated that certain derivatives of imidazo[1,2-a]pyridine were effective in reducing tumor growth. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves the condensation of 2-aminopyridine with appropriate aldehydes and halogenated reagents. Common methods include:
- Condensation Reaction : Utilizing 2-aminopyridine and 4-iodobenzaldehyde under controlled conditions.
- Catalysis : Reactions are often facilitated by copper(II) salts in solvents like dimethylformamide (DMF) at elevated temperatures.
Table: Comparison of Biological Activities
Q & A
Q. What are the common synthetic routes for 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
Methodological Answer: The synthesis typically involves a Vilsmeier-Haack reaction , where a formyl group is introduced to the imidazo[1,2-a]pyridine core. A representative protocol includes:
- Dissolving 2-(4-iodophenyl)-6-chloroimidazo[1,2-a]pyridine in a solvent like chloroform or DMF.
- Adding phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–10°C to generate the Vilsmeier reagent.
- Refluxing the mixture (e.g., 8 hours at 80°C) followed by vacuum evaporation and purification via silica gel chromatography . Key Variables:
- Solvent choice (chloroform vs. DMF) impacts reaction efficiency.
- Temperature control during reagent addition is critical to avoid side reactions.
Table 1: Comparison of Synthetic Protocols
| Parameter | (Chloroform) | (DMF) |
|---|---|---|
| Solvent | Chloroform | DMF |
| Reagent | POCl₃ + DMF | POCl₃ |
| Reaction Time | 8 hours | 5 hours |
| Purification | Silica chromatography | Slow evaporation |
Q. How is the purity and structural integrity of this compound characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm substituent positions and aromaticity. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm .
- Infrared Spectroscopy (IR): A strong absorption band ~1700 cm confirms the aldehyde group .
- X-ray Crystallography: Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- Chromatography: TLC and HPLC monitor reaction progress and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
Methodological Answer:
- Solvent Optimization: Replace chloroform with DMF to enhance reagent solubility and reduce side reactions (e.g., hydrolysis of POCl₃) .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate formylation.
- Temperature Gradients: Gradual warming (e.g., 25°C → 80°C) minimizes thermal degradation .
- In Situ Monitoring: Use TLC or HPLC to terminate reactions at optimal conversion .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar compounds?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 2-(4-chlorophenyl) derivatives) to identify shifts influenced by iodine’s electron-withdrawing effects .
- Computational Modeling: Density Functional Theory (DFT) predicts H NMR chemical shifts, aiding peak assignment in complex spectra .
- Crystallographic Alignment: Overlay X-ray structures to verify substituent positioning and rule out tautomerism .
Q. How do halogen substituents (Cl, I) affect electronic properties and reactivity?
Methodological Answer:
- Electronic Effects:
- Chlorine (σ = +0.23) withdraws electron density, stabilizing the imidazo[1,2-a]pyridine core.
- Iodine (σ = +0.18) provides steric bulk and polarizability, influencing π-π stacking in crystal structures .
- Reactivity Implications:
- Iodine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization at the 2-position .
- Chlorine enhances electrophilicity at the 3-carbaldehyde group, enabling nucleophilic additions .
Data Contradiction Analysis
- Synthetic Yield Discrepancies: reports 70–80% yields using chloroform, while achieves >90% in DMF. This suggests solvent polarity and coordination to POCl₃ influence intermediate stability .
- Melting Point Variability: Differences in reported melting points (e.g., 206–207°C vs. 202–203°C in similar compounds) may arise from polymorphism or impurities, necessitating recrystallization in ethyl acetate/petroleum ether .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
